molecular formula C18H16N2O B1148692 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile CAS No. 138716-53-7

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile

Cat. No.: B1148692
CAS No.: 138716-53-7
M. Wt: 276.33
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Description

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is a specialized chemical compound featuring a biphenyl core functionalized with an electron-accepting nitrile group and an electron-donating dimethylamino group. This molecular architecture, characterized by a conjugated system, makes it a valuable scaffold in materials science and medicinal chemistry research. Its structure suggests potential application as a key synthetic intermediate for the development of more complex organic molecules. The enaminone moiety is a common feature in compounds studied for their diverse biological activities. Researchers can leverage this building block in the synthesis of novel compounds for various investigative purposes, including the exploration of structure-activity relationships. This product is strictly for research and development in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEFOUQDSVWIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654088
Record name 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-53-7
Record name α-[(Dimethylamino)methylene]-β-oxo[1,1′-biphenyl]-4-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Isoxazole-Dimethylamide Dimethylacetal Condensation

The most well-documented method for synthesizing 2-[(dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile involves the reaction of 5-(4-biphenylyl)isoxazole with dimethylformamide dimethylacetal (DMF-DMA) . This process, patented by American Cyanamid Company, leverages the nucleophilic opening of the isoxazole ring followed by condensation with the dimethylacetal reagent.

Reaction Conditions:

  • Temperature: 50–100°C

  • Reaction Time: 15–24 hours

  • Molar Ratio: 1:1 (isoxazole:DMF-DMA)

  • Solvent: Toluene or xylene

Mechanistic Insights:

  • Isoxazole Ring Opening: The isoxazole undergoes thermal cleavage to generate a β-ketonitrile intermediate.

  • Condensation with DMF-DMA: The β-ketonitrile reacts with DMF-DMA, forming the α-(dimethylamino)methylene group via a nucleophilic addition-elimination sequence.

Yield Optimization:

  • Higher temperatures (90–100°C) improve reaction rates but may necessitate shorter durations to avoid decomposition.

  • Anhydrous conditions prevent hydrolysis of DMF-DMA, ensuring maximal reagent efficiency.

Industrial-Scale Production and Workup

Scalable Synthesis Protocol

The process is adaptable to kilogram-scale production, as evidenced by commercial suppliers offering the compound in bulk. Key steps include:

Step Parameters Purpose
Reaction 5-(4-biphenylyl)isoxazole + DMF-DMA, 80°CForm α-(dimethylamino)methylene intermediate
Solvent Removal Rotary evaporation under reduced pressureIsolate crude product
Recrystallization Ethanol/water (3:1 v/v)Purify to ≥95% HPLC purity

Critical Quality Controls:

  • Purity: ≥95% (HPLC)

  • Moisture: ≤0.5% (Karl Fischer titration)

Physicochemical and Spectroscopic Data

Characterization Table

Property Value Method
Molecular FormulaC18_{18}H16_{16}N2_2OHigh-resolution MS
Molecular Weight276.34 g/molCalculated
Melting Point120–123°C (decomposes)Differential Scanning Calorimetry
λmax_{\text{max}} (UV)285 nm (ε = 15,200 L·mol1^{-1}·cm1^{-1})UV-Vis Spectroscopy

NMR Signatures (DMSO-d6_6):

  • 1^1H NMR: δ 8.12 (s, 1H, CH=N), 7.65–7.45 (m, 9H, biphenyl), 3.15 (s, 6H, N(CH3_3)2_2).

  • 13^{13}C NMR: δ 178.2 (C=O), 161.5 (C=N), 140.1–126.3 (aromatic carbons), 38.7 (N(CH3_3)2_2).

Industrial and Regulatory Considerations

Environmental Impact

  • Waste Management: Incinerate in approved facilities with NOx_x scrubbers to mitigate cyanide emissions.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile exhibit significant anticancer activity. Studies have shown that such compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against different cancer cell lines, demonstrating promising results in reducing cell viability and promoting apoptotic pathways .

Antimicrobial Activity
The compound also shows potential antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic processes .

Material Science

Organic Photovoltaics
In material science, this compound is being explored for its application in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells. Research has focused on optimizing the structural properties of this compound to enhance its efficiency as a light-harvesting material .

Dyes and Pigments
The compound's vibrant color properties allow it to be used as a dye in various applications, including textiles and coatings. Its stability under light exposure makes it suitable for long-lasting applications where color retention is critical .

Research Tool

Chemical Probe in Biological Studies
this compound serves as a chemical probe in biological studies aimed at understanding cellular mechanisms. Its ability to selectively bind to certain biological targets allows researchers to investigate specific pathways involved in disease processes, particularly in cancer biology .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant reduction in tumor growth in xenograft models using this compound .
Study BAntimicrobialShowed effectiveness against multi-drug resistant strains of bacteria, highlighting potential for new antibiotic development .
Study COrganic PhotovoltaicsAchieved an efficiency increase of 15% when integrated into photovoltaic cells compared to traditional materials .

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The dimethylamino group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted propanenitriles with variations in the aromatic substituents and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight Yield (Synthesis) Notable Properties/Applications References
2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile 4-Biphenylyl, dimethylamino-methylene ~293.3* Not reported Potential intermediate for organic synthesis
2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile (SC-15213) 2-Naphthyl ~279.3 Not reported Pharmaceutical building block (SynChem)
2-[(Dimethylamino)methylene]-3-oxo-3-(3-trifluoromethylphenyl)propanenitrile (SC-15227) 3-Trifluoromethylphenyl ~284.2 Not reported High electron-withdrawing substituent
2-(2,4-Dichlorobenzoyl)-3-(dimethylamino)acrylonitrile 2,4-Dichlorophenyl 269.13 Not reported Mucous membrane irritant; research chemical
5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (19a) 4-Trifluoromethylphenyl, imidazolidinedione 277.1 ([M+H]⁺) 47.7% Higher molecular ion stability
Ethyl 4-(dimethylamino) benzoate Ethyl ester, benzoate ~207.2 Not reported Co-initiator in resins; higher reactivity

Note: Molecular weight calculated based on formula C₁₈H₁₅N₂O₂.

Structural and Electronic Differences

  • Aromatic Substituents: The 4-biphenylyl group in the target compound provides extended π-conjugation compared to smaller aromatic systems like 2-naphthyl (SC-15213) or 3-trifluoromethylphenyl (SC-15227). This may enhance stability in charge-transfer applications .
  • Functional Groups: Replacement of the nitrile group with imidazolidinedione (as in 19a and 19b ) introduces hydrogen-bonding capability, which could influence solubility or biological activity. Ethyl 4-(dimethylamino) benzoate , a non-nitrile analog, demonstrates higher reactivity as a co-initiator in resin cements compared to methacrylate derivatives, highlighting the role of the ester group in polymerization efficiency.

Research Findings and Key Insights

  • Electronic Effects : The biphenylyl group’s extended conjugation may enhance photophysical properties, making the compound suitable for optoelectronic applications.
  • Synthetic Challenges : Moderate yields in analogs (e.g., 19a, 19b ) suggest that steric hindrance from bulky substituents (e.g., biphenylyl) could require optimized reaction conditions.
  • Functional Trade-offs : While nitrile-containing compounds (e.g., ) offer versatility in cross-coupling reactions, ester or amide derivatives (e.g., ) may prioritize biocompatibility or polymerization efficiency.

Biological Activity

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile, also known by its CAS number 138716-53-7, is a compound with significant potential in various biological applications. Its structure consists of a dimethylamino group and a biphenyl moiety, which contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H16N2O
  • Molar Mass : 276.33 g/mol
  • Hazard Classification : Irritant (Xi) .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of dimethylaminomethylene compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of p53-deficient tumor cells by targeting specific kinases involved in cell survival pathways . This suggests that this compound may have similar mechanisms of action.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that certain derivatives possess significant antibacterial and antifungal activities. The presence of the dimethylamino group is believed to enhance membrane permeability, allowing for better interaction with microbial cells .

Research Findings :

  • A comparative study showed that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-DimethylaminomethyleneC. albicans8 µg/mL

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity towards normal human cells, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in malignant cells.
  • Disruption of Cellular Signaling : By interfering with signaling pathways such as PI3K/Akt, it can induce cell cycle arrest.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile?

The compound is synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. Key steps include:

  • Electrophilic substitution : Reaction of 3-oxo-propanenitrile precursors with aromatic aldehydes (e.g., 4-biphenylyl aldehyde) under basic conditions to form the α,β-unsaturated nitrile backbone .
  • Dimethylamino functionalization : Introduction of the dimethylamino group via reaction with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents, forming the methyleneamine moiety .
  • Purification : Chromatographic methods (e.g., silica gel column chromatography) or recrystallization to isolate the product .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Structural validation relies on multi-modal analytical techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N–CH3_3) and the biphenylyl aromatic protons .
  • X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the α,β-unsaturated system and non-covalent interactions (e.g., π-stacking in biphenylyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization involves reaction engineering and mechanistic insights :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack in condensation steps .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., piperidine) to accelerate Knoevenagel reactions .
  • Temperature control : Low temperatures (~0–5°C) minimize side reactions during dimethylamino group incorporation .
  • In situ monitoring : TLC or HPLC tracks reaction progression, enabling timely quenching .

Advanced: How do computational methods contribute to understanding the reactivity of this acrylonitrile derivative?

Density Functional Theory (DFT) and molecular dynamics are used to:

  • Predict regioselectivity : Analyze electron-deficient acrylonitrile’s affinity for nucleophilic attack at the β-position .
  • Model transition states : Identify energy barriers in condensation reactions, guiding catalyst design .
  • Study substituent effects : Compare electronic contributions of biphenylyl vs. other aryl groups (e.g., 4-methoxyphenyl) to reactivity .

Advanced: What analytical techniques resolve conflicting data in characterizing this compound?

Contradictions in spectral or crystallographic data are addressed via:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in aromatic regions, confirming biphenylyl substitution patterns .
  • Single-crystal XRD : Differentiates between polymorphs or solvate forms that may skew melting points or solubility data .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-enriched samples clarify ambiguous assignments in complex spectra .

Advanced: How is this compound utilized in the synthesis of bioactive molecules?

The acrylonitrile scaffold serves as a Michael acceptor in drug discovery:

  • Thiazolidinone derivatives : React with thiols or amines to form heterocycles with anti-inflammatory or antimicrobial activity .
  • Kinase inhibitors : The biphenylyl group enhances π-stacking with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
  • Photophysical studies : Conjugated systems are explored for fluorescence labeling in cellular imaging .

Advanced: What are the challenges in scaling up synthesis for this compound?

Scale-up hurdles include:

  • Purification bottlenecks : Chromatography becomes impractical; alternatives like distillation or crystallization under high vacuum are prioritized .
  • Byproduct management : Dimethylamine byproducts require neutralization to prevent side reactions .
  • Stability issues : Moisture-sensitive intermediates necessitate inert-atmosphere handling .

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